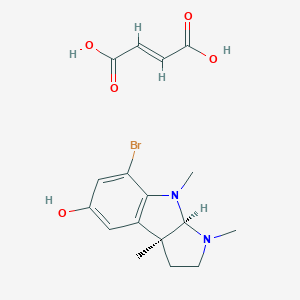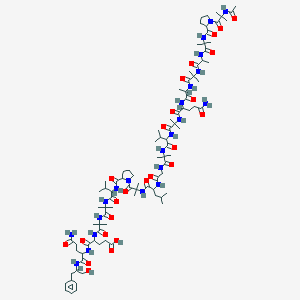
Alamethicin
説明
Alamethicin is an antibiotic and a cytolytic peptide capable of forming an amphipathic α-helical structure in biological membranes . It is a linear peptaibol, made up of 20 amino acid residues . It belongs to the class of Nonribosomal peptides (NRP) and is loaded with alpha-amino isobutyric acid .
Molecular Structure Analysis
The crystal structure of Alamethicin in nonaqueous solvent has been determined, and refined at 1.5-A resolution . The molecular conformation of the three crystallographically independent molecules is largely alpha-helical with a bend in the helix axis at an internal proline residue .Chemical Reactions Analysis
The specific chemical reactions involving Alamethicin are not detailed in the available resources .Physical And Chemical Properties Analysis
The specific physical and chemical properties of Alamethicin are not detailed in the available resources .科学的研究の応用
Elicitation of Plant Defense Mechanisms
Alamethicin has been identified as a potent elicitor of volatile biosynthesis in plants. For instance, in lima beans, it induces the production of volatile compounds through the octadecanoid-signaling pathway . This application is significant for understanding plant defense strategies against pathogens and herbivores.
Activation of Metabolic Pathways in Liver Microsomes
In pharmacological research, Alamethicin is used to activate enzymes in liver microsomes. This activation is crucial for studying parallel CYP- and UGT-mediated metabolic pathways, which are essential for drug metabolism and detoxification processes .
Structural Analysis of Peptides
Alamethicin’s structure has been studied using techniques like NMR to understand its orientation in planar membranes. This research is vital for the development of peptide-based therapeutic agents and for understanding the function of membrane proteins .
作用機序
Target of Action
Alamethicin, a channel-forming peptide antibiotic, is produced by the fungus Trichoderma viride . It belongs to the class of antimicrobial peptides (AMPs) that interact with cell membranes . The primary targets of Alamethicin are the cell membranes of various organisms, including bacteria, viruses, fungi, parasites, and even cancer cells .
Mode of Action
Alamethicin interacts with cell membranes through a mechanism known as the barrel-stave mode . In this mode, conducting pores in the membrane are formed by parallel bundles of three to twelve helical Alamethicin monomers surrounding a central, water-filled pore . This pore formation disrupts the normal function of the cell membrane, leading to cell death .
Biochemical Pathways
Alamethicin is part of the peptaibol peptides, which contain the non-proteinogenic amino acid residue Aib (2-aminoisobutyric acid) . This residue strongly induces the formation of alpha-helical structure . Alamethicin biosynthesis is hypothesized to be catalyzed by Alamethicin synthase, a Nonribosomal peptide synthase (NRPS) first isolated in 1975 .
Pharmacokinetics
Alamethicin is used to activate UGTs in human liver microsomes . An Alamethicin-microsomal activated system in which both CYPs and UGTs are active can be used for studies of metabolic stability and in vitro metabolite profiling . For compounds with minor or no glucuronidation, the metabolic stability remained similar between the co-activating CYPs and UGTs microsomal system and the conventional CYPs microsomal incubation procedure .
Result of Action
The result of Alamethicin’s action is the disruption of the cell membrane, leading to cell death . In plants, Alamethicin has been shown to be a potent elicitor of the biosynthesis of volatile compounds . It also induces tendril coiling in various species like Pisum, Lathyrus, and Bryonia .
Action Environment
The action of Alamethicin can be influenced by environmental factors. For instance, the localized pH change in proximity to the bilayer modulates the membrane potential and thus induces a decrease in both the tilt and the bend angles of the two helices in Alamethicin . This indicates a potential mode for the plant to avoid negative effects of Alamethicin on plant growth and localizes the point of potential damage and response .
Safety and Hazards
将来の方向性
Alamethicin is an antimicrobial peptide that is frequently employed in studies of the mechanism of action of pore-forming molecules . Advanced techniques of solid-state NMR spectroscopy (SSNMR) are important in these studies, as they are capable of describing the alignment of helical peptides, such as Alamethicin, in lipid bilayers . This suggests that Alamethicin could be a valuable tool in future research into antimicrobial peptides and their mechanisms of action .
特性
IUPAC Name |
(4S)-4-[[2-[[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-1-(2-acetamido-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-[[(2S)-5-amino-1-[[(2R)-1-hydroxy-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C92H150N22O25/c1-47(2)43-58(72(127)108-92(24,25)84(139)113-41-29-33-59(113)73(128)103-65(48(3)4)75(130)111-90(20,21)82(137)112-89(18,19)80(135)102-56(37-40-64(120)121)70(125)101-55(35-38-61(93)117)69(124)98-54(46-115)44-53-31-27-26-28-32-53)99-63(119)45-95-77(132)85(10,11)110-76(131)66(49(5)6)104-81(136)88(16,17)107-71(126)57(36-39-62(94)118)100-67(122)50(7)96-78(133)86(12,13)106-68(123)51(8)97-79(134)87(14,15)109-74(129)60-34-30-42-114(60)83(138)91(22,23)105-52(9)116/h26-28,31-32,47-51,54-60,65-66,115H,29-30,33-46H2,1-25H3,(H2,93,117)(H2,94,118)(H,95,132)(H,96,133)(H,97,134)(H,98,124)(H,99,119)(H,100,122)(H,101,125)(H,102,135)(H,103,128)(H,104,136)(H,105,116)(H,106,123)(H,107,126)(H,108,127)(H,109,129)(H,110,131)(H,111,130)(H,112,137)(H,120,121)/t50-,51-,54+,55-,56-,57-,58-,59-,60-,65-,66-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHSQOCGTJHDIL-SLKIUSOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H](CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)[C@@H]3CCCN3C(=O)C(C)(C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H150N22O25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1964.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Glutamamide, N-acetyl-2-methylalanyl-L-prolyl-2-methylalanyl-L-alanyl-2-methylalanyl-L-alanyl-L-glutaminyl-2-methylalanyl-L-valyl-2-methylalanylglycyl-L-leucyl-2-methylalanyl-L-prolyl-L-valyl-2-methylalanyl-2-methylalanyl-L-alpha-glutamyl-N1-(1-(hydroxymethyl)-2-phenylethyl)-, (S)- | |
CAS RN |
27061-78-5 | |
| Record name | Alamethicin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.626 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



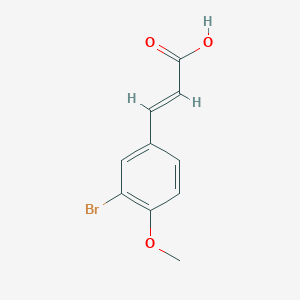
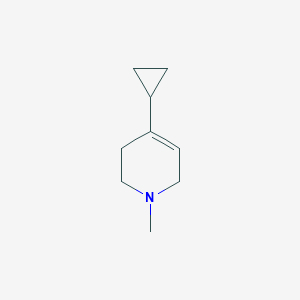
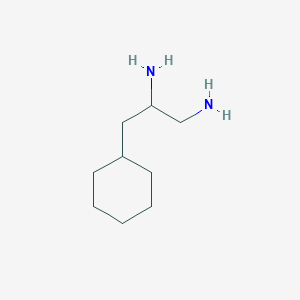
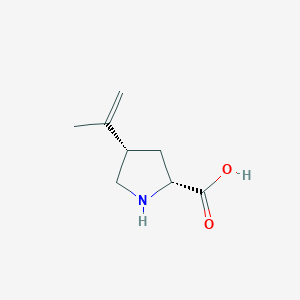
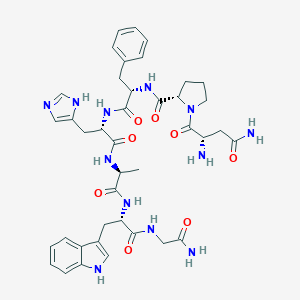
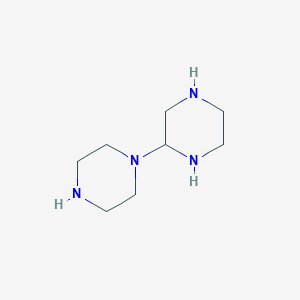
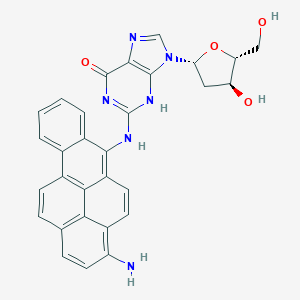
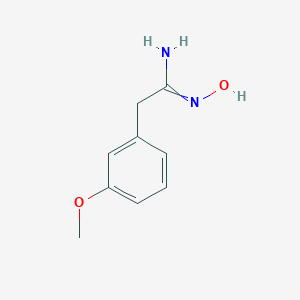
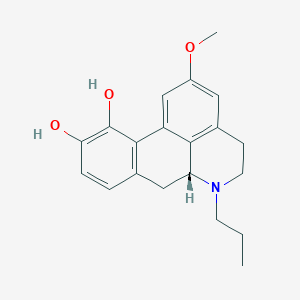
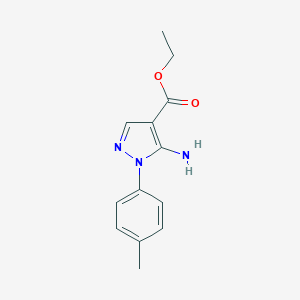
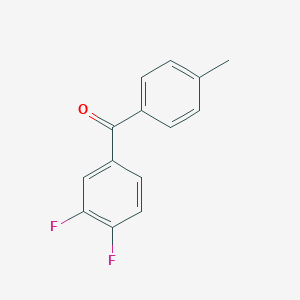
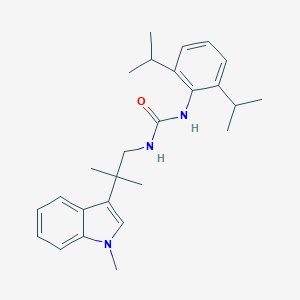
![5-Amino-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B136254.png)
